3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c19-15-10-25-16(20)18(15)11-3-5-17(6-4-11)26(21,22)12-1-2-13-14(9-12)24-8-7-23-13/h1-2,9,11H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWQUSWBWODHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Thiazolidinediones are known for their role in diabetes management and exhibit various other biological properties.
Chemical Structure and Properties
The chemical structure of the compound features a thiazolidine ring fused with a sulfonyl group and a piperidine moiety. This unique combination may enhance its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₄S |
| Molecular Weight | 318.38 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antidiabetic Activity
Thiazolidinediones, including derivatives like the compound , are primarily recognized for their antidiabetic properties. They act as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.
A study examining various thiazolidinedione derivatives highlighted that modifications on the thiazolidine ring significantly influence their efficacy. For instance, compounds with specific substitutions exhibited enhanced insulin-sensitizing effects compared to standard drugs like pioglitazone .
In Vitro Studies
In vitro studies have shown that thiazolidinedione derivatives can inhibit several enzymes relevant to metabolic pathways. For example:
- Aldose Reductase : Inhibition of this enzyme can reduce complications associated with diabetes by preventing sorbitol accumulation.
- Lipoxygenase : Some derivatives demonstrated good potential for lipoxygenase inhibition, which is significant given the enzyme's role in inflammatory processes .
Antimicrobial Activity
Thiazolidinediones have also been found to possess antimicrobial properties. Research indicates that certain derivatives exhibit bactericidal activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with specific substitutions on the thiazolidine ring .
Case Studies
- Datar et al. Study : This research focused on synthesizing and evaluating various thiazolidinedione derivatives for their antidiabetic activity. The study found that certain compounds were more effective than pioglitazone in reducing blood glucose levels in animal models .
- Badiger et al. Study : This investigation synthesized novel thiazolidinediones and assessed their biological activity using the alloxan-induced diabetic rat model. The results indicated significant reductions in blood glucose levels, suggesting strong antidiabetic potential .
The biological activity of this compound can be attributed to several mechanisms:
- PPAR-γ Agonism : Enhances insulin sensitivity and regulates glucose metabolism.
- Enzyme Inhibition : Reduces the activity of enzymes involved in glucose and lipid metabolism.
- Anti-inflammatory Effects : Through lipoxygenase inhibition, it may mitigate inflammation associated with metabolic disorders.
Scientific Research Applications
Structure and Composition
The compound consists of several functional groups that contribute to its reactivity and biological activity. The key components include:
- Thiazolidine-2,4-dione : A core structure known for its role in various biological activities.
- Dihydrobenzo[b][1,4]dioxin : A moiety associated with diverse pharmacological properties.
- Piperidine : A cyclic amine that enhances the compound's interaction with biological targets.
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Medicinal Chemistry
- Antidiabetic Agents : Compounds similar to thiazolidine derivatives have been studied for their insulin-sensitizing effects. Research indicates that thiazolidinediones can improve glycemic control in diabetic patients by enhancing insulin sensitivity .
- Anticancer Activity : The incorporation of the dihydrobenzo[b][1,4]dioxin moiety has shown promise in anticancer research. Studies have demonstrated that this structural feature can inhibit tumor growth by modulating various signaling pathways involved in cancer cell proliferation .
- Neuroprotective Effects : The piperidine component may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Research suggests that derivatives with similar structures exhibit protective effects against oxidative stress-induced neuronal damage .
Pharmacology
- Drug Design : The unique structural characteristics of 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione make it an attractive scaffold for drug design. Its ability to interact with multiple biological targets can lead to the development of multi-target drugs .
- Bioavailability Studies : Investigations into the pharmacokinetics and bioavailability of this compound are crucial for understanding its therapeutic potential. Studies have shown that modifications to the thiazolidine structure can significantly impact absorption and metabolism .
Material Science
- Polymer Chemistry : The compound's sulfonyl group allows it to be used as a monomer in polymer synthesis. Research has focused on creating novel polymers with enhanced thermal and mechanical properties by incorporating such sulfonyl-containing compounds .
- Nanotechnology : The unique properties of this compound have been explored in nanomaterial applications. Its ability to stabilize nanoparticles makes it a candidate for drug delivery systems and diagnostic applications .
Case Study 1: Antidiabetic Activity
A study published in the Journal of Medicinal Chemistry investigated a series of thiazolidinedione derivatives for their antidiabetic properties. The results indicated that compounds with similar structural motifs to this compound exhibited significant improvements in insulin sensitivity in diabetic animal models .
Case Study 2: Anticancer Properties
Research presented at the American Association for Cancer Research highlighted the anticancer potential of thiazolidinedione derivatives. Compounds structurally related to this compound were shown to induce apoptosis in various cancer cell lines through modulation of the PI3K/Akt pathway.
Case Study 3: Neuroprotective Effects
A study published in Neuroscience Letters explored the neuroprotective effects of piperidine derivatives against oxidative stress. The findings suggested that modifications to the piperidine ring could enhance neuroprotection, indicating potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs (Table 1), emphasizing structural features, synthetic methods, and biological activities.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
Thiazolidinedione vs. Thiazole/Oxadiazole Cores :
The target compound’s thiazolidine-2,4-dione core is electron-deficient and rigid, favoring hydrogen bonding with polar residues in enzyme active sites (e.g., PPARγ in antidiabetic drugs). In contrast, the thiazole in 12af () and oxadiazole in ’s compound introduce aromaticity and planar geometry, enhancing π-π stacking interactions critical for kinase inhibition (e.g., CDK9 in 12af ) .Sulfonyl Linker Variations :
The target compound and 12af both utilize sulfonyl groups, but 12af employs a sulfonamide bridge (N-SO₂) instead of a direct sulfonyl-piperidine linkage. This difference may alter solubility and metabolic stability . ’s compound features dual sulfonyl groups on a diazepane ring, increasing molecular weight (C₁₉H₂₃N₃O₆S₂) and conformational flexibility compared to the target’s piperidine .Heterocyclic Ring Modifications : Replacement of piperidine with diazepane (7-membered ring) in ’s compound or 4-methylpiperidine in ’s analog could influence binding pocket accommodation. Larger rings like diazepane may improve selectivity but reduce synthetic accessibility .
Q & A
Basic: What are the recommended synthetic pathways for 3-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine moiety, coupling with the thiazolidine-2,4-dione core, and purification via column chromatography. Key steps include:
- Sulfonylation: Reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-sulfonyl chloride with piperidin-4-yl intermediates in dichloromethane under basic conditions (e.g., NaOH) to ensure efficient nucleophilic substitution .
- Coupling: Using carbodiimide-based coupling agents (e.g., DCC or EDC) to attach the sulfonylated piperidine to the thiazolidine-2,4-dione scaffold.
- Yield Optimization: Monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products. Post-synthesis, rigorous washing with NaHCO₃ and brine improves purity .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use a combination of analytical techniques:
- Chromatography: HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
- Spectroscopy:
- Elemental Analysis: Match calculated and observed C/H/N/S ratios to validate stoichiometry .
Advanced: What strategies can resolve contradictions in biological activity data across different assay systems?
Answer: Contradictions often arise from assay-specific variables (e.g., cell lines, solvent compatibility). Methodological solutions include:
- Standardized Protocols: Use consistent solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Orthogonal Assays: Validate results using both in vitro (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) assays .
- Theoretical Alignment: Cross-reference data with computational models (e.g., molecular docking to predict binding affinities) to identify assay artifacts .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacokinetic profile?
Answer: Focus on modifying substituents while retaining core pharmacophores:
- Piperidine Modifications: Introduce polar groups (e.g., -OH, -COOH) to enhance solubility without disrupting sulfonamide interactions .
- Thiazolidine-2,4-dione Adjustments: Replace the dione with bioisosteres (e.g., rhodanine) to mitigate metabolic instability .
- In Silico Screening: Use QSAR models to prioritize derivatives with optimal LogP (2–4) and topological polar surface area (TPSA <140 Ų) .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Answer:
- Target Engagement Assays: Use cellular thermal shift assays (CETSA) to confirm binding to the intended target protein .
- Pathway Analysis: Combine RNA-seq and phosphoproteomics to map downstream signaling effects .
- Knockout Models: CRISPR/Cas9-mediated gene deletion in cell lines to establish target dependency .
Basic: What solvents and storage conditions are optimal for long-term stability?
Answer:
- Solubility: DMSO (for stock solutions) or ethanol/water mixtures (for in vitro assays) .
- Storage: Aliquot and store at -20°C under argon to prevent oxidation. Avoid freeze-thaw cycles .
Advanced: How should researchers address discrepancies between computational predictions and experimental results for this compound?
Answer:
- Force Field Refinement: Re-parameterize docking simulations using experimental binding data (e.g., SPR or ITC) .
- Conformational Sampling: Perform molecular dynamics (MD) simulations (≥100 ns) to account for protein flexibility .
- Meta-Analysis: Cross-validate predictions across multiple software platforms (e.g., AutoDock, Schrödinger) .
Basic: What are the recommended in vitro assays to screen for biological activity?
Answer:
- Enzyme Inhibition: Fluorescence-based assays (e.g., FP or TR-FRET) for IC₅₀ determination .
- Cytotoxicity: MTT or CellTiter-Glo® assays in relevant cell lines (e.g., HEK293 or HepG2) .
- Membrane Permeability: Caco-2 monolayer assays to predict oral bioavailability .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) be utilized in metabolic studies of this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
